

Technical Guide: Solubility Profiling & Optimization of 4-(3-Methoxypropoxy)-1H-pyrazole

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Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)-1H-pyrazole

Cat. No.: B8013695

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Executive Summary

This guide provides a comprehensive technical analysis of the solubility behavior of **4-(3-Methoxypropoxy)-1H-pyrazole**. As a functionalized pyrazole derivative often used as a pharmaceutical intermediate (e.g., in the synthesis of proton pump inhibitors or kinase inhibitors), understanding its solubility landscape is critical for process optimization, purification, and formulation.

This document synthesizes theoretical physicochemical principles with practical, field-proven experimental protocols. It moves beyond static data points to provide a predictive framework and a validated workflow for determining and optimizing the solubility of this specific compound.

Part 1: Physicochemical Basis & Theoretical Profile

To accurately predict solubility, one must first deconstruct the molecule into its interacting pharmacophores. **4-(3-Methoxypropoxy)-1H-pyrazole** is an amphiphilic molecule with distinct solubility drivers.

Structural Deconstruction

- The Pyrazole "Head" (Polar/H-Bonding): The 1H-pyrazole ring is a planar, aromatic heterocycle. It acts as both a hydrogen bond donor (NH) and acceptor (N).[2] This moiety drives solubility in polar protic solvents and water but often leads to high crystal lattice energy due to intermolecular H-bonding (dimer formation), which can hinder dissolution in non-polar solvents.[1]
- The Methoxypropoxy "Tail" (Lipophilic/Flexible): The 3-methoxypropoxy chain introduces flexibility and lipophilicity. However, unlike a pure alkyl chain, the ether oxygen atoms provide additional H-bond acceptance sites. This "ether effect" significantly enhances solubility in chlorinated solvents and alcohols compared to a simple propyl-pyrazole analog.

The "Amphoteric Switch" (pH Dependency)

Solubility for this compound is not a constant; it is a function of pH.

- Acidic Media (pH < 2.0): The pyridine-like nitrogen (N2) becomes protonated (pKa ≈ 2.5), forming a highly soluble cation.
- Basic Media (pH > 13.0): The pyrrole-like nitrogen (N1-H) can be deprotonated (pKa ≈ 14), forming a soluble anion.
- Neutral Media: The molecule exists as a neutral species with limited aqueous solubility but high organic solubility.

Predicted Solubility Profile (SAR-Based)

Based on Structure-Activity Relationships (SAR) of 4-alkoxypyrazoles and Hansen Solubility Parameters (HSP), the following profile serves as the initial screening baseline:

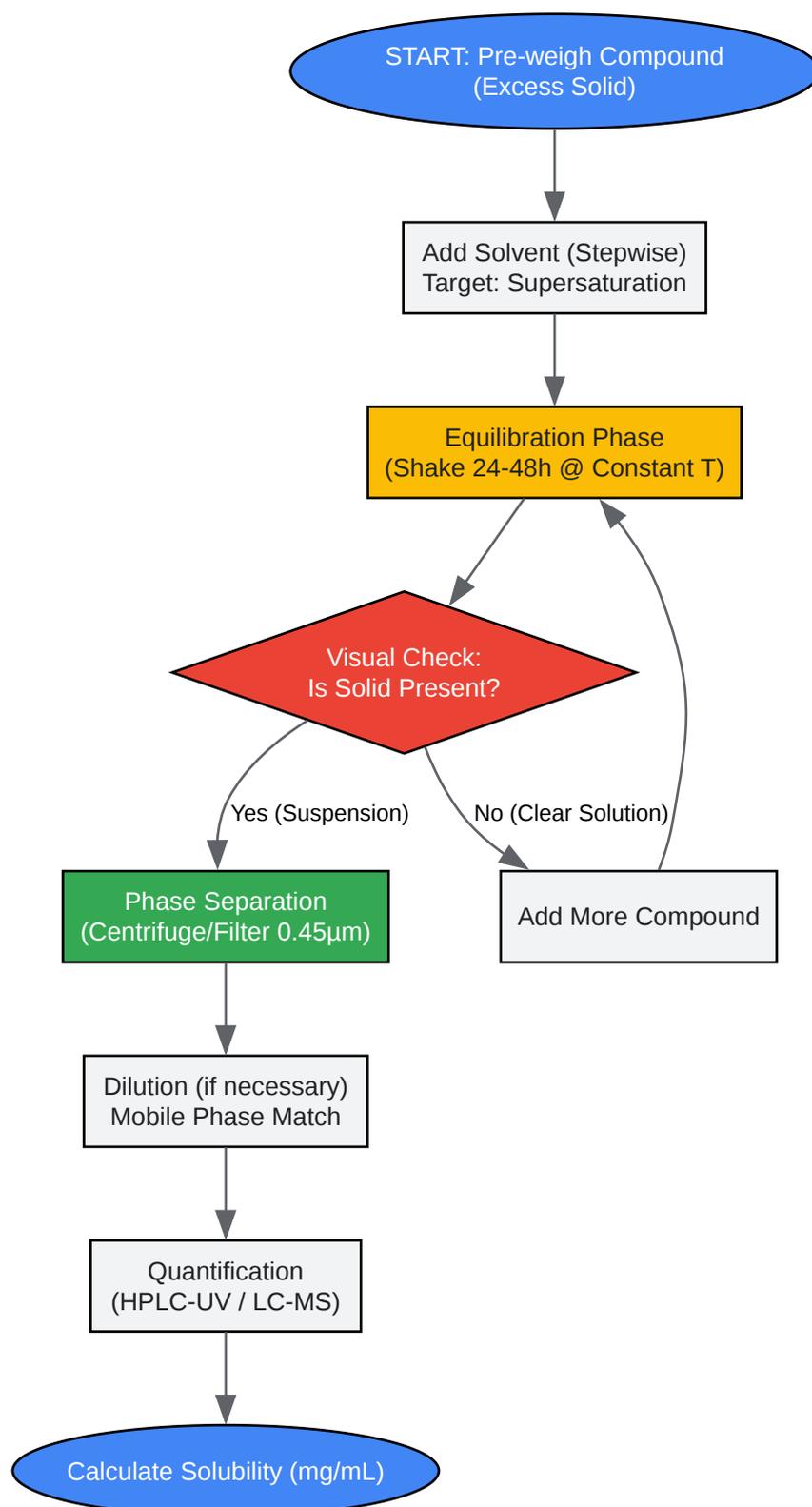
Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Strong dipole-dipole interactions disrupt pyrazole intermolecular H-bonds.
Polar Protic	Methanol, Ethanol	Good (20–50 mg/mL)	Alcohol OH groups interact favorably with both the pyrazole N and ether oxygens.
Chlorinated	Dichloromethane (DCM), Chloroform	Good (10–50 mg/mL)	Excellent solvation of the methoxypropoxy tail; moderate interaction with the ring.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate (5–20 mg/mL)	Good general solvents, though less effective at breaking strong crystal lattices than alcohols.
Non-Polar	Hexane, Heptane, Toluene	Poor (<1 mg/mL)	Lack of polarity prevents disruption of the pyrazole crystal lattice.
Aqueous	Water (Neutral pH)	Low to Moderate	The ether chain aids hydration, but the lipophilic character limits solubility without pH adjustment.

Part 2: Experimental Protocol (The "How-To")

Trustworthy data requires a self-validating protocol. The following Isothermal Shake-Flask Method is the gold standard for generating the empirical solubility data required for IND (Investigational New Drug) filings.

Solubility Screening Workflow

The following diagram outlines the critical path for determining equilibrium solubility, including decision nodes for supersaturation handling.



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Caption: Figure 1. Standardized Isothermal Shake-Flask Workflow for determining equilibrium solubility.

Detailed Methodology

Reagents & Equipment:

- Compound: **4-(3-Methoxypropoxy)-1H-pyrazole** (>98% purity).
- Solvents: HPLC Grade (MeOH, ACN, Water, etc.).
- Agitation: Thermostatic orbital shaker (set to $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$).
- Filtration: 0.45 μm PTFE syringe filters (hydrophobic for organic solvents) or PVDF (for aqueous).

Step-by-Step Protocol:

- Preparation: Add excess solid compound (~50 mg) to a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of the test solvent.
- Saturation: Cap the vial tightly (Parafilm seal recommended) and place it in the orbital shaker. Shake at 25°C for 24 hours.
 - Note: If the solution becomes clear within the first hour, add more solid until a persistent suspension is observed.
- Equilibration: After 24 hours, stop shaking and allow the vials to stand for 4 hours to let solids settle (sedimentation).
- Sampling: Carefully withdraw the supernatant using a syringe.
- Filtration: Push the supernatant through a 0.45 μm filter into a clean HPLC vial. Discard the first 200 μL of filtrate to account for filter adsorption saturation.
- Quantification: Analyze via HPLC-UV (typically at 210–254 nm, depending on the pyrazole λ_{max}).

- Calculation:

Part 3: Solubility Optimization Strategies

When the intrinsic solubility is insufficient for a specific application (e.g., a reaction solvent or a liquid formulation), use these "Application Scientist" strategies to engineer the solubility profile.

Co-Solvent Systems (The "Log-Linear" Rule)

For this compound, binary mixtures often yield non-linear solubility gains.

- Strategy: Use a "Water-Miscible Organic" approach.
- Recommendation: A mixture of DMSO (10-20%) and Water or PEG-400 (30%) and Water.
- Mechanism:[1][3] The DMSO/PEG solvates the lipophilic tail and disrupts the crystal lattice, while water accommodates the polar head group via H-bonding.

pH Adjustment (Salt Formation)

Since **4-(3-Methoxypropoxy)-1H-pyrazole** is a weak base, solubility in aqueous media can be increased by 1000-fold by lowering the pH.

- Protocol: Add 1.0 equivalent of HCl or Methanesulfonic acid.
- Result: Formation of the hydrochloride or mesylate salt.
- Caution: Ensure the pH remains < 2.0 to maintain the ionized state. At pH > 3.0, the compound may precipitate as the free base.

Hydrotropy

Use hydrotropes like Sodium Benzoate or Niacinamide in aqueous solutions. These agents stack with the aromatic pyrazole ring, breaking intermolecular aggregation and increasing apparent solubility without using organic solvents.

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